molecular formula C18H16ClN3O4S B11348716 N-(4-chlorophenyl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

N-(4-chlorophenyl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B11348716
M. Wt: 405.9 g/mol
InChI Key: WQTLGLNPXXUAME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 1,3,4-oxadiazole core substituted with a 3,4-dimethoxyphenyl group and an acetamide moiety linked to a 4-chlorophenyl ring via a sulfanyl bridge. Its molecular formula is C₁₉H₁₇ClN₃O₄S, with a molecular weight of 418.52 g/mol. Key structural features include:

  • A 3,4-dimethoxyphenyl group on the oxadiazole ring, contributing electron-donating methoxy substituents.
  • A 4-chlorophenyl group on the acetamide nitrogen, introducing electron-withdrawing effects.
  • A sulfanyl (–S–) linker between the oxadiazole and acetamide moieties.

The compound’s synthesis likely involves S-alkylation of a 1,3,4-oxadiazole-2-thione precursor with a chloroacetamide derivative, analogous to methods described in and .

Properties

Molecular Formula

C18H16ClN3O4S

Molecular Weight

405.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H16ClN3O4S/c1-24-14-8-3-11(9-15(14)25-2)17-21-22-18(26-17)27-10-16(23)20-13-6-4-12(19)5-7-13/h3-9H,10H2,1-2H3,(H,20,23)

InChI Key

WQTLGLNPXXUAME-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)Cl)OC

Origin of Product

United States

Preparation Methods

Preparation of 2-Chloro-N-(4-Chlorophenyl)Acetamide

This intermediate is synthesized via nucleophilic acyl substitution. 4-Chloroaniline reacts with chloroacetyl chloride in anhydrous acetone or dichloromethane, typically under basic conditions (e.g., potassium carbonate) to neutralize HCl byproducts.

Reaction Conditions:

  • Molar Ratio: 1:1 (4-chloroaniline to chloroacetyl chloride)

  • Base: K₂CO₃ (2 equiv)

  • Solvent: Acetone, 0–5°C → room temperature, 6–8 hours

  • Yield: 85–92%

Characterization Data:

  • Molecular Formula: C₈H₇Cl₂NO

  • Melting Point: 169–173°C

  • ¹H NMR (DMSO-d₆): δ 10.45 (s, 1H, NH), 7.62 (d, J = 8.8 Hz, 2H, Ar-H), 7.44 (d, J = 8.8 Hz, 2H, Ar-H), 4.32 (s, 2H, CH₂Cl).

Synthesis of 5-(3,4-Dimethoxyphenyl)-1,3,4-Oxadiazole-2-Thiol

The oxadiazole-thiol intermediate is prepared via cyclization of 3,4-dimethoxybenzohydrazide with carbon disulfide under alkaline conditions.

Procedure:

  • Hydrazide Formation: 3,4-Dimethoxybenzoic acid is converted to its ethyl ester, followed by reaction with hydrazine hydrate in ethanol.

  • Cyclization: The hydrazide reacts with CS₂ in ethanol containing KOH, refluxed for 6–8 hours.

Reaction Conditions:

  • Hydrazinolysis: Ethanol, reflux, 5 hours

  • Cyclization: 10% KOH, CS₂, ethanol, reflux, 6 hours

  • Yield: 70–78%

Characterization Data:

  • Molecular Formula: C₁₀H₁₀N₂O₃S

  • FT-IR (KBr): 2560 cm⁻¹ (S-H), 1615 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C).

  • ¹H NMR (CDCl₃): δ 7.52 (d, J = 8.4 Hz, 1H, Ar-H), 7.12 (s, 1H, Ar-H), 6.95 (d, J = 8.4 Hz, 1H, Ar-H), 3.94 (s, 3H, OCH₃), 3.92 (s, 3H, OCH₃).

Coupling of Intermediates to Form Target Compound

The final step involves nucleophilic substitution between 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol and 2-chloro-N-(4-chlorophenyl)acetamide in the presence of a base.

Optimized Protocol:

  • Reagents:

    • Oxadiazole-thiol (1.0 equiv)

    • 2-Chloro-N-(4-chlorophenyl)acetamide (1.1 equiv)

    • K₂CO₃ (2.0 equiv)

    • KI (catalytic)

    • Solvent: Acetone or DMF

  • Conditions:

    • Temperature: Reflux (acetone) or 60°C (DMF)

    • Duration: 6–12 hours

    • Workup: Precipitation in ice-water, filtration, recrystallization (ethanol)

Yield: 65–72%

Reaction Monitoring and Purification

  • TLC: Silica gel plates (ethyl acetate/hexane, 3:7), Rf = 0.45 (product).

  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane gradient) or recrystallization.

Characterization of Final Product

Spectroscopic Data:

  • Molecular Formula: C₁₉H₁₇ClN₃O₄S

  • Melting Point: 184–187°C

  • FT-IR (KBr): 3280 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O-C).

  • ¹H NMR (DMSO-d₆):
    δ 10.32 (s, 1H, NH), 8.02 (d, J = 8.4 Hz, 1H, Ar-H), 7.61 (d, J = 8.8 Hz, 2H, Ar-H), 7.44 (d, J = 8.8 Hz, 2H, Ar-H), 7.15 (s, 1H, Ar-H), 6.98 (d, J = 8.4 Hz, 1H, Ar-H), 4.22 (s, 2H, SCH₂), 3.88 (s, 3H, OCH₃), 3.86 (s, 3H, OCH₃).

  • HR-MS (ESI): m/z [M+H]⁺ calcd. 434.0563; found 434.0565.

Critical Analysis of Methodologies

Key Challenges and Optimizations

  • Thiol Stability: The oxadiazole-thiol intermediate is prone to oxidation. Reactions must be conducted under inert atmospheres (N₂/Ar).

  • Coupling Efficiency: Excess K₂CO₃ improves deprotonation of the thiol, enhancing nucleophilicity. KI aids in solubilizing the chloroacetamide.

  • Solvent Choice: DMF increases reaction rate but complicates purification. Acetone offers a balance between reactivity and ease of workup.

Comparative Yields Across Methods

StepSolventTemperatureYield (%)Source
Oxadiazole FormationEthanolReflux78
CouplingAcetoneReflux72
CouplingDMF60°C68

Scalability and Industrial Relevance

  • Gram-Scale Synthesis: Reported protocols are scalable to 50–100 g with consistent yields (68–72%).

  • Cost Drivers: 3,4-Dimethoxybenzoic acid and chloroacetyl chloride are primary cost contributors. Recycling solvents (e.g., acetone) reduces expenses .

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom.

    Reduction: Reduction of the carbonyl group may yield secondary or tertiary amines.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

Major Products::
  • Oxidation: Oxadiazole derivatives.
  • Substitution: Various N-substituted derivatives.
  • Reduction: Amines or amide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of other compounds.

    Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor properties).

    Medicine: Under study for drug development (e.g., anti-inflammatory agents).

    Industry: May find applications in materials science or agrochemicals.

Mechanism of Action

  • The compound’s mechanism of action depends on its specific targets. It may interact with enzymes, receptors, or cellular pathways.
  • Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The target compound’s bioactivity and physicochemical properties are influenced by substituents on both the oxadiazole and acetamide moieties. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Oxadiazole Substituent Acetamide Substituent Molecular Weight (g/mol) Key Features
Target Compound 3,4-dimethoxyphenyl 4-chlorophenyl 418.52 Electron-rich dimethoxyphenyl; moderate lipophilicity (logP ~3.2 estimated)
14a () 4-chlorophenyl 4-chlorophenyl 393.80 Dual chloro groups; higher lipophilicity (logP ~3.8)
6f () 4-chlorophenyl 2-fluorobenzyl 423.90 Enhanced antimicrobial activity; lower cytotoxicity
8g () Indol-3-ylmethyl 4-methylphenyl 378.44 Bulky indole group; moderate enzyme inhibition (LOX IC₅₀: 45 µM)
Key Observations:
  • Electron Effects : The target’s 3,4-dimethoxyphenyl group provides electron-donating methoxy substituents, enhancing solubility via polar interactions compared to electron-withdrawing chloro groups in 14a .
  • Lipophilicity : The dimethoxyphenyl group likely reduces logP compared to 14a , balancing membrane permeability and aqueous solubility.
  • Bioactivity : Analogs with 4-chlorophenyl on the oxadiazole (e.g., 6f , 14a ) show potent antimicrobial activity, suggesting the chloro group enhances target binding .
Table 2: Bioactivity Comparison
Compound Antimicrobial Activity (MIC, µg/mL) Enzyme Inhibition (IC₅₀, µM) Cytotoxicity (Hemolytic %)
Target Compound Not reported Not reported Estimated low
6f 12.5 (vs. S. aureus) N/A 8.2% (Low)
8g N/A LOX: 45 ± 1.2 10.5% (Moderate)
Insights:
  • Antimicrobial Potency : Chlorophenyl-substituted analogs (6f , 14a ) exhibit stronger antimicrobial effects than methoxy- or indole-substituted derivatives, likely due to improved membrane penetration .
  • Enzyme Inhibition : Bulky substituents (e.g., indolylmethyl in 8g ) enhance LOX inhibition, suggesting steric complementarity with enzyme active sites .
  • Toxicity : Methoxy groups in the target compound may reduce cytotoxicity compared to chloro or nitro substituents, as seen in 6j (hemolytic activity: 22%) .

Biological Activity

N-(4-chlorophenyl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anticonvulsant properties based on diverse research findings.

Basic Information

  • Chemical Name : this compound
  • Molecular Formula : C24H21ClN4O3S
  • Molecular Weight : 480.96654 g/mol
  • CAS Number : Not specified in the sources.

Structure

The compound features a chlorophenyl group and an oxadiazole moiety, which are known to contribute to various biological activities. The presence of sulfur in the structure may enhance its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has shown that derivatives containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. For instance:

  • Compounds similar to this compound have demonstrated effectiveness against various bacterial strains. The mechanism often involves inhibition of bacterial fatty acid synthesis through targeting enoyl-acyl carrier protein (ACP) reductase (FabI), crucial for bacterial survival .

Anticancer Activity

The anticancer potential of compounds with similar structures has been documented extensively:

  • A related compound showed equipotent activity against Jurkat and A-431 cell lines with IC50 values lower than those of standard drugs like doxorubicin .
  • Structure-activity relationship (SAR) studies indicate that modifications in the phenyl ring can significantly affect cytotoxicity. For example, the introduction of electron-withdrawing groups enhances activity against several cancer cell lines .

Anticonvulsant Activity

The anticonvulsant properties of related compounds have also been explored:

  • A study on N-(3-chlorophenyl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide analogs indicated promising results in animal models for epilepsy treatment . The mechanism may involve modulation of neurotransmitter systems or direct action on neuronal excitability.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had MIC values significantly lower than conventional antibiotics like ampicillin .

Study 2: Anticancer Screening

In vitro studies on a series of benzamide derivatives revealed that modifications in the oxadiazole ring structure led to increased apoptosis rates in cancer cell lines compared to standard treatments .

Study 3: Anticonvulsant Assessment

Research conducted on N-(3-chlorophenyl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide analogs demonstrated effective seizure control in rodent models, suggesting potential for further development as anticonvulsant agents .

Q & A

Basic Question: What are the standard synthetic protocols for N-(4-chlorophenyl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide?

Methodological Answer:
The synthesis typically involves a multi-step process:

Oxadiazole Ring Formation : Cyclization of a hydrazide derivative with 3,4-dimethoxybenzoyl chloride under reflux in anhydrous tetrahydrofuran (THF) .

Sulfanyl-Acetamide Linkage : Reaction of the oxadiazole intermediate with 2-chloro-N-(4-chlorophenyl)acetamide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 60–80°C .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol to achieve >95% purity .
Key Controls : Monitor reaction progress via TLC and confirm final structure using 1H^1H-NMR and LC-MS .

Advanced Question: How can reaction yields be optimized when introducing electron-donating substituents (e.g., 3,4-dimethoxyphenyl) on the oxadiazole ring?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency by stabilizing intermediates .
  • Catalysis : Use phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to accelerate cyclization .
  • Substituent Effects : Electron-donating groups (e.g., methoxy) increase oxadiazole ring stability but may reduce electrophilicity. Counteract this by adjusting reaction temperatures (70–90°C) and extending reaction times (12–24 hrs) .
  • Yield Analysis : Compare yields via HPLC and isolate byproducts (e.g., hydrolyzed intermediates) to refine stoichiometry .

Basic Question: What spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • 1H^1H-NMR : Identify aromatic protons (δ 6.8–7.4 ppm for chlorophenyl and dimethoxyphenyl groups) and acetamide NH (δ 10.2 ppm) .
  • 13C^{13}C-NMR : Confirm oxadiazole carbons (δ 165–170 ppm) and sulfanyl-acetamide linkage (δ 35–40 ppm for SCH₂) .
  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ at m/z 446.05) to validate molecular formula .
  • X-ray Crystallography : Resolve crystal packing and bond angles, particularly for the oxadiazole-thioether moiety .

Advanced Question: How can researchers resolve contradictions in biological activity data (e.g., cytotoxicity vs. antioxidant effects) across studies?

Methodological Answer:

  • Assay Standardization : Use identical cell lines (e.g., MCF-7 for cytotoxicity) and antioxidant protocols (e.g., DPPH radical scavenging) to minimize variability .
  • Dose-Response Curves : Establish IC₅₀ values across multiple concentrations (1–100 μM) to differentiate selective activity .
  • Mechanistic Studies : Perform molecular docking to identify binding targets (e.g., tubulin for cytotoxicity ) and validate via enzyme inhibition assays (e.g., COX-2 for anti-inflammatory effects) .
  • Meta-Analysis : Compare structural analogs (e.g., 4-chlorophenyl vs. 4-fluorophenyl derivatives) to isolate substituent-specific effects .

Basic Question: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation of the oxadiazole ring .
  • Solubility Considerations : Prepare stock solutions in DMSO (10 mM) and avoid aqueous buffers with pH > 8 to prevent hydrolysis of the acetamide group .
  • Stability Monitoring : Conduct periodic HPLC checks (e.g., every 3 months) to detect degradation products .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacokinetic profile?

Methodological Answer:

  • Modify Substituents :
    • Replace 3,4-dimethoxyphenyl with bioisosteres (e.g., 3,4-difluorophenyl) to enhance metabolic stability .
    • Introduce hydrophilic groups (e.g., hydroxyl) on the acetamide chain to improve solubility .
  • In Silico Modeling : Use SwissADME to predict logP and blood-brain barrier permeability .
  • In Vivo Testing : Assess oral bioavailability in rodent models using LC-MS/MS plasma analysis .

Basic Question: What analytical methods are used to assess purity and identity during synthesis?

Methodological Answer:

  • HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) with UV detection at 254 nm .
  • Melting Point : Compare observed mp (e.g., 165–167°C) with literature values to confirm crystallinity .
  • Elemental Analysis : Validate %C, %H, %N within ±0.4% of theoretical values .

Advanced Question: How can reaction mechanisms for key synthetic steps (e.g., oxadiazole cyclization) be experimentally validated?

Methodological Answer:

  • Intermediate Trapping : Use ESI-MS to detect hydrazide intermediates during cyclization .
  • Kinetic Studies : Monitor reaction rates via 1H^1H-NMR at varying temperatures to calculate activation energy .
  • Isotopic Labeling : Incorporate 18O^{18}O in the carbonyl group to trace oxygen migration during ring formation .

Basic Question: What are the reported biological activities of structurally related 1,3,4-oxadiazole derivatives?

Methodological Answer:

  • Anticancer : Derivatives with 4-chlorophenyl groups show mean growth inhibition >95% in NCI-60 cell lines at 10 μM .
  • Antioxidant : Thioether-linked analogs exhibit DPPH scavenging activity (IC₅₀ 28–35 μM) .
  • Antimicrobial : Pyrimidine-oxadiazole hybrids inhibit S. aureus (MIC 8 μg/mL) .

Advanced Question: How can researchers address spectral data discrepancies (e.g., unexpected 1H^1H1H-NMR shifts) in novel analogs?

Methodological Answer:

  • Variable Temperature (VT) NMR : Identify dynamic processes (e.g., rotamers) causing signal splitting .
  • COSY and NOESY : Resolve overlapping peaks by correlating coupling protons and spatial interactions .
  • DFT Calculations : Compare experimental chemical shifts with computed values (Gaussian 09, B3LYP/6-31G**) to assign ambiguous signals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.